Indigotindisulfonic acid

Catalog No.
S583649
CAS No.
483-20-5
M.F
C16H10N2O8S2
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indigotindisulfonic acid

CAS Number

483-20-5

Product Name

Indigotindisulfonic acid

IUPAC Name

2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid

Molecular Formula

C16H10N2O8S2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26)

InChI Key

JMEVHYCNAPFOAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

solubility

1g/100ml

Synonyms

(delta-2,2'-biindole)-3,3'-dione, 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid, Carmine, Indigo, D and C Blue NO. 6, FD and C Blue No. 2, indigo, Indigo Blue, Indigo Blue, Soluble, Indigo Carmine, Indigo Disulfonate, indigotin, Indigotindisulfonate, Indigotindisulfonate Sodium, Indigotindisulfonic Acid, Soluble Indigo Blue

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

The exact mass of the compound Indigotindisulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1g/100ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Indigotindisulfonic acid (5,5'-indigodisulfonic acid, CAS 483-20-5) is a highly water-soluble, redox-active synthetic organic compound derived from the aromatic sulfonation of indigo. Characterized by a highly reversible two-electron redox couple and a distinct blue-to-yellow color transition upon reduction, it is widely utilized as a precision redox indicator, an electroactive material in energy storage, and a diagnostic dye. Unlike its parent compound, the addition of two strongly polar sulfonic acid groups imparts intrinsic aqueous processability, making it a critical precursor and active material for aqueous organic redox flow batteries (AORFBs), electrochemical sensors, and biological assays where precise redox potentials and high aqueous solubility are strictly required [1].

Procurement substitution with the unsulfonated parent compound (indigo) or the more common sodium salt (indigo carmine sodium salt, CAS 860-22-0) frequently leads to process failures in high-concentration applications. Unsulfonated indigo is practically insoluble in water, requiring harsh, environmentally detrimental reducing agents to achieve processability. While the sodium salt of indigotindisulfonic acid is water-soluble, its solubility is strictly limited to approximately 0.035 M, which severely caps the volumetric energy density in redox flow batteries and causes system-clogging precipitation in high-concentration formulations [1]. Procuring the free acid form (CAS 483-20-5) is essential for applications requiring ultra-high aqueous solubility and proton-coupled electron transfer mechanisms. Furthermore, substituting with other common redox dyes, such as methylene blue, alters the standard redox potential and introduces cellular permeability and cytotoxicity, invalidating biological assays and in vivo diagnostic models [2].

Aqueous Solubility and Volumetric Energy Density in Redox Flow Batteries

For aqueous organic redox flow batteries (AORFBs), the solubility of the active redox species directly dictates the maximum achievable energy density. A direct comparison demonstrates that converting the commonly used indigo carmine sodium salt (IC-Na) to the free acid form, indigotindisulfonic acid (IC-H), dramatically increases aqueous solubility. IC-H achieves an aqueous solubility of 0.760 M, yielding an electron concentration of 1.52 M. In stark contrast, the sodium salt is limited to a solubility of just 0.035 M. This ~21-fold increase in solubility allows the free acid to support significantly higher volumetric capacities without precipitation during extended cycling [1].

Evidence DimensionAqueous solubility and electron concentration
Target Compound Data0.760 M solubility (1.52 M electron concentration)
Comparator Or BaselineIndigo carmine sodium salt (0.035 M solubility)
Quantified Difference~21-fold increase in aqueous solubility
ConditionsAqueous solution at room temperature for AORFB anolyte formulation

Procuring the free acid form is mandatory for energy storage developers aiming to maximize volumetric energy density and prevent system-clogging precipitation in flow batteries.

Redox Potential and Cytotoxicity Profile in Biological Assays

In biological and diagnostic applications, the choice of redox indicator profoundly impacts assay validity and cell viability. Indigotindisulfonic acid exhibits a standard redox potential (E°' at pH 7.0) of approximately -0.125 V, making it ideal for monitoring systems with lower reducing potentials. When compared to the common substitute methylene blue (E°' ~ +0.011 V), indigotindisulfonic acid demonstrates a fundamentally different biological interaction: it is generally cell-impermeable and functions as a contrast stain that pools in extracellular spaces without cellular uptake. Conversely, methylene blue is cell-permeable and has been shown to induce oxidative DNA damage upon photoexcitation and exhibit higher baseline cytotoxicity in cell models [1].

Evidence DimensionStandard redox potential and cellular permeability
Target Compound DataE°' ~ -0.125 V; cell-impermeable (low cytotoxicity)
Comparator Or BaselineMethylene blue (E°' ~ +0.011 V; cell-permeable, high cytotoxicity)
Quantified Difference136 mV negative shift in redox potential and elimination of intracellular oxidative damage
ConditionsAqueous biological assay conditions at pH 7.0

Ensures reliable, non-destructive redox monitoring and diagnostic imaging without inducing confounding cytotoxic effects or oxidative DNA damage in live-cell models.

Aqueous Processability and Elimination of Toxic Reducing Agents

The parent compound, indigo, is highly insoluble in water (<1 mg/L) due to strong intermolecular hydrogen bonding and pi-pi stacking. To utilize indigo in aqueous processes, it must be chemically reduced to its leuco form using harsh, environmentally hazardous reducing agents such as sodium dithionite. Indigotindisulfonic acid overcomes this critical processing bottleneck through the incorporation of two highly polar sulfonic acid groups, rendering the oxidized form intrinsically soluble in water. This structural modification eliminates the need for toxic reducing agents during formulation, allowing for direct integration into aqueous sensor matrices, medical dyes, and green textile processing workflows [1].

Evidence DimensionAqueous processability without reducing agents
Target Compound DataIntrinsically water-soluble in oxidized form
Comparator Or BaselineUnsulfonated indigo (requires sodium dithionite reduction for aqueous processing)
Quantified DifferenceComplete elimination of toxic reducing agent requirements
ConditionsStandard aqueous formulation and dye processing

Drastically reduces chemical hazard profiles and waste management costs in industrial formulation and manufacturing by enabling direct aqueous processing.

Aqueous Organic Redox Flow Batteries (AORFBs)

Indigotindisulfonic acid (free acid) is the specific material of choice for high-energy-density anolytes. Its exceptional 0.760 M solubility prevents the precipitation and capacity-fade issues that strictly limit the utility of the more common sodium salt variant in energy storage systems [1].

Extracellular Diagnostic Imaging and Chromoendoscopy

Due to its cell-impermeability and lack of photo-induced cytotoxicity compared to methylene blue, this compound is prioritized for in vivo mucosal contrast staining, ureteral patency visualization, and non-destructive tissue assays [2].

Green Dye and Formulation Manufacturing

Selected over unsulfonated indigo to eliminate the use of hazardous sodium dithionite in aqueous processing, streamlining the production of medical colorants, specialized inks, and biocompatible sensor matrices [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

421.98785763 g/mol

Monoisotopic Mass

421.98785763 g/mol

Heavy Atom Count

28

UNII

X7OI7JF73P

Other CAS

483-20-5

Wikipedia

Indigotindisulfonic acid

Biological Half Life

4-5 minutes post-injection

Use Classification

Cosmetics -> Cosmetic colorant

Dates

Last modified: 07-20-2023
Ng TY, Datta TD, Kirimli BI: Reaction to indigo carmine. J Urol. 1976 Jul;116(1):132-3. [PMID:933277]
Chang KS, Zhong MZ, Davis RF: Indigo carmine inhibits endothelium-dependent and -independent vasodilation. Hypertension. 1996 Feb;27(2):228-34. [PMID:8567045]
Grimes CL, Patankar S, Ryntz T, Philip N, Simpson K, Truong M, Young C, Advincula A, Madueke-Laveaux OS, Walters R, Ananth CV, Kim JH: Evaluating ureteral patency in the post-indigo carmine era: a randomized controlled trial. Am J Obstet Gynecol. 2017 Nov;217(5):601.e1-601.e10. doi: 10.1016/j.ajog.2017.07.012. Epub 2017 Jul 18. [PMID:28729014]
Monson FC, Wein AJ, McKenna BA, Whitmore K, Levin RM: Indigocarmine as a quantitative indicator of urothelial integrity. J Urol. 1991 Apr;145(4):842-5. [PMID:2005716]
Indigo Carmine® (indigotindisulfonate sodium injection, USP)
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Scientific Opinion on the re-evaluation of Indigo Carmine (E 132) as a food additive1
Hypotension in patients administered indigo carmine containing impurities -A case report-
Indigo carmine
Garner et al. Specific fluorogenic probes for ozone in biological and atmospheric samples. Nature Chemistry, doi: 10.1038/nchem.240, published online 31 May 2009. http://www.nature.com/naturechemistry

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